Quinolin-3(4h)-one

Description

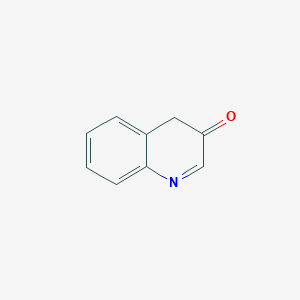

Quinolin-3(4H)-one is a bicyclic heterocyclic compound featuring a quinoline backbone with a ketone group at position 3 and a saturated C4 position. Its molecular formula is C₉H₇NO, with a molecular weight of 145.16 g/mol . This scaffold is notable for its antimicrobial properties, as demonstrated by studies on structurally similar derivatives . The compound's planar structure and electron-deficient quinoline ring enable diverse chemical modifications, making it a versatile template for drug discovery.

Properties

CAS No. |

655239-54-6 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4H-quinolin-3-one |

InChI |

InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,6H,5H2 |

InChI Key |

GRRBXRZINPHFGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N=CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-3(4H)-one can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with ketones under acidic conditions. Another method includes the gold-catalyzed annulation of anthranils and ynamides, which leads to the formation of quinoline oxides. These oxides can then be rearranged to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The gold-catalyzed synthesis mentioned above is one such method that can be scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

Quinolin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into quinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Medicinal Chemistry

Quinolin-3(4H)-one derivatives exhibit a wide range of pharmacological activities:

- Antimicrobial Activity : Several studies have demonstrated that this compound derivatives possess significant antibacterial and antifungal properties. For instance, a study reported that certain substituted quinolines showed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Properties : Research has highlighted the potential of this compound derivatives as anticancer agents. For example, compounds derived from this compound have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, making them candidates for treating conditions such as arthritis. In vivo studies indicated significant reductions in inflammation markers when tested on animal models .

Biological Applications

This compound is also explored for its biological applications:

- Antiviral Activity : Recent findings suggest that certain quinoline derivatives can inhibit viral replication, particularly against HIV and SARS-CoV-2. This positions them as potential therapeutic agents in the fight against viral infections .

- Antiparasitic Effects : The compound has shown promise in treating parasitic infections such as leishmaniasis. Specific derivatives demonstrated substantial efficacy in reducing parasite loads in infected animal models .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in various industrial sectors:

- Dyes and Pigments : The compound serves as a precursor for synthesizing dyes and pigments due to its chromophoric properties. Its derivatives are utilized in textile and cosmetic industries .

- Material Science : Quinoline-based compounds are being investigated for their potential use in developing new materials with unique optical and electronic properties. Research indicates that certain quinoline derivatives can exhibit nonlinear optical behavior, making them suitable for applications in photonics .

Table 1: Biological Activities of this compound Derivatives

Case Studies

-

Antileishmanial Evaluation :

A study evaluated the antileishmanial efficacy of a series of quinoline derivatives against visceral leishmaniasis. Compound 5m showed a notable reduction in parasite burden in infected mice, indicating the therapeutic potential of these compounds . -

Synthesis of Alkaloid Analogues :

Researchers developed a metal-free approach for synthesizing alkaloids from this compound precursors, achieving high yields and demonstrating the synthetic versatility of these compounds .

Mechanism of Action

The mechanism of action of quinolin-3(4H)-one and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes involved in DNA replication, leading to antitumor effects. Others may interact with bacterial cell walls, exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxyquinolin-2(1H)-ones

These compounds differ in the position of substituents: a hydroxyl group at C4 and a ketone at C2. Key examples include:

- 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11): Synthesized via condensation of carbaldehyde with guanidine hydrochloride, this derivative exhibited antimicrobial activity. Its IR spectrum confirmed hydrogen-bonded C=O (1625 cm⁻¹), while ¹H NMR revealed aromatic and methyl group signals .

- 4-Hydroxy-1-methyl-3-([1,2,4]triazolo[4,3-a]pyrimidin-6-ylcarbonyl)quinolin-2(1H)-one (14): This compound showed a 70% synthesis yield and distinct ¹³C NMR signals at δ 163.5 (C=O) and δ 155.2 (C=N) .

Key Differences :

- Bioactivity: 4-Hydroxyquinolin-2(1H)-ones are primarily antimicrobial, whereas Quinolin-3(4H)-one derivatives target broader therapeutic areas.

- Synthetic Routes: 4-Hydroxy derivatives often require reflux conditions with carbaldehydes and amines , while this compound derivatives utilize cross-coupling reactions (e.g., Pd-catalyzed Suzuki reactions) .

Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones incorporate an additional nitrogen atom at position 4, forming a diazine ring. Examples include:

- 3-(2-(4-Fluoro-phenyl)-2-oxo-ethyl)-3H-quinazolin-4-one : This derivative has a molecular weight of 282.28 g/mol and a linear formula C₁₆H₁₁FN₂O₂ . It is synthesized via nucleophilic substitution and characterized by ¹H NMR (δ 8.20–7.10 for aromatic protons) .

- 2-Methyl-4(3H)-quinazolinone: Exhibits a ¹³C NMR signal at δ 160.1 (C=O) and a melting point of 215–217°C .

Key Differences :

- Structural Rigidity : Quinazolin-4(3H)-ones exhibit higher planarity due to the diazine ring, enhancing π-π stacking interactions in biological targets.

- Applications: Quinazolinones are widely used as kinase inhibitors, whereas Quinolin-3(4H)-ones are explored for antimalarial and antibacterial applications .

Substituted this compound Derivatives

Derivatives with substituents at C6 or C7 positions show enhanced bioactivity:

- (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n): Synthesized with a 58% yield, this compound has a molecular ion peak at m/z 400 [M+H]⁺ and demonstrated antimalarial activity .

- 3-Acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one: Features a molecular weight of 333.72 g/mol and a chloro-fluorophenyl group enhancing lipophilicity (LogP: ~5.2) .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Trends

- Antimicrobial Activity: this compound derivatives with nitro (e.g., 4-hydroxy-3-nitroquinolin-2(1H)-one) or sulfonamide groups show MIC values <1 µg/mL against Staphylococcus aureus .

- Antimalarial Potential: ELQ-300 analogs (e.g., 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one) exhibit IC₅₀ <10 nM against Plasmodium falciparum .

- Solubility Challenges : Hydrophobic derivatives (LogP >4) often require formulation optimization to improve bioavailability .

Biological Activity

Quinolin-3(4H)-one, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential across various diseases.

Chemical Structure and Synthesis

This compound is characterized by a fused bicyclic structure containing a quinoline moiety. Its synthesis often involves multi-step reactions, including cyclization and functional group modifications. Various derivatives have been synthesized to enhance its pharmacological properties.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

-

Anticancer Activity :

- Several studies have reported that this compound derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the efficacy of different analogs against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines, demonstrating that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM .

- Table 1 summarizes the growth inhibition data for selected compounds against PC-3 cells:

Compound GI50 (µM) 3a 48 3b 28 4e 38 4g 37 - Antiviral Activity :

- Antimicrobial Activity :

The mechanisms through which this compound exerts its biological effects are diverse:

- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, targeting specific pathways involved in cancer cell proliferation or viral replication. For instance, the inhibition of human carbonic anhydrases (hCA I and II) has been documented, with some compounds showing potent inhibition at low micromolar concentrations .

- Induction of Apoptosis : Certain this compound analogs induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. This was evidenced by increased levels of pro-apoptotic markers in treated cells .

Case Studies

-

Study on Anticancer Properties :

A recent study synthesized a series of this compound derivatives and tested them against MDA-MB-231 breast cancer cells. The results indicated that compounds like 3b exhibited a GI50 value of 28 µM, significantly reducing cell viability compared to controls . -

Evaluation Against HIV :

In another study focusing on antiviral activity, several this compound derivatives were shown to inhibit HIV-1 integrase effectively. The most potent compound demonstrated an IC50 value of approximately 7 nM, indicating strong potential for further development as an antiviral agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.